((3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl)(3-cyclopropylthiophen-2-yl)methanone hydrochloride
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Overview
Description
((3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl)(3-cyclopropylthiophen-2-yl)methanone hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group, a pyrrolidine ring, and a cyclopropylthiophene moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl)(3-cyclopropylthiophen-2-yl)methanone hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the trifluoromethyl group, and coupling with the cyclopropylthiophene moiety. Common reagents used in these reactions include trifluoromethylating agents, amines, and thiophene derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Purification methods like crystallization, chromatography, and recrystallization are commonly used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
((3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl)(3-cyclopropylthiophen-2-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the trifluoromethyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
Chemistry
In chemistry, ((3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl)(3-cyclopropylthiophen-2-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways may make it useful in treating diseases or conditions that involve those pathways.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ((3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl)(3-cyclopropylthiophen-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s trifluoromethyl group and pyrrolidine ring may enhance its binding affinity and specificity, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
- ((3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl)(3-phenylthiophen-2-yl)methanone hydrochloride
- ((3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride
- ((3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl)(3-ethylthiophen-2-yl)methanone hydrochloride
Uniqueness
The uniqueness of ((3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl)(3-cyclopropylthiophen-2-yl)methanone hydrochloride lies in its specific combination of functional groups and stereochemistry. The presence of the trifluoromethyl group and the cyclopropylthiophene moiety distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H16ClF3N2OS |
---|---|
Molecular Weight |
340.79 g/mol |
IUPAC Name |
[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-(3-cyclopropylthiophen-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C13H15F3N2OS.ClH/c14-13(15,16)9-5-18(6-10(9)17)12(19)11-8(3-4-20-11)7-1-2-7;/h3-4,7,9-10H,1-2,5-6,17H2;1H/t9-,10-;/m1./s1 |
InChI Key |
QHZCNLRRIOQCHM-DHTOPLTISA-N |
Isomeric SMILES |
C1CC1C2=C(SC=C2)C(=O)N3C[C@H]([C@@H](C3)N)C(F)(F)F.Cl |
Canonical SMILES |
C1CC1C2=C(SC=C2)C(=O)N3CC(C(C3)N)C(F)(F)F.Cl |
Origin of Product |
United States |
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